molecular formula C27H23N3O2 B14766842 N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide

Cat. No.: B14766842
M. Wt: 421.5 g/mol
InChI Key: XTJLOWZGYJMDJB-UHFFFAOYSA-N
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Description

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide is a novel chemical entity supplied for research use only. It is strictly for application in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Compounds within the phenoxy acetamide class are of significant interest in medicinal chemistry for their diverse biological activities and potential as therapeutic agents . Research on structurally related phenoxy acetamide derivatives has demonstrated potent biological effects, including the ability to downregulate Thymic Stromal Lymphopoietin (TSLP)—a key protein in the pathogenesis of allergic disorders—by blocking the caspase-1 and NF-κB signaling pathways . This suggests potential research applications for this compound in immunology and inflammation studies. Furthermore, various phenoxy acetamide derivatives have been synthesized and evaluated for cytotoxic and anti-proliferative activities against multiple cancer cell lines, indicating the value of this chemical class in oncology research . Researchers can investigate this compound for its specific mechanism of action, selectivity, and potential applications in developing new treatment strategies. As with all compounds of this nature, proper handling procedures and safety protocols must be followed.

Properties

Molecular Formula

C27H23N3O2

Molecular Weight

421.5 g/mol

IUPAC Name

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide

InChI

InChI=1S/C27H23N3O2/c28-30-19-29-27(31)18-26-24(20-8-3-1-4-9-20)12-7-13-25(26)21-14-16-23(17-15-21)32-22-10-5-2-6-11-22/h1-17,19H,18,28H2,(H,29,30,31)

InChI Key

XTJLOWZGYJMDJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)NC=NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide typically involves the reaction of methylamine with methyl dichloroacetate to form N-methyl dichloroacetamide. This intermediate is then reacted with 4-phenoxyphenol in the presence of N,N-dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at a temperature of 85°C for 4 hours, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide has been studied for its potential therapeutic effects in various fields:

Mechanism of Action

The mechanism of action of N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide involves the inhibition of various molecular targets, including protein kinases and transcription factors. This compound has been shown to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Additionally, it inhibits the activity of nuclear factor kappa B, a transcription factor involved in inflammation and immune response.

Comparison with Similar Compounds

Key Observations :

  • Backbone Flexibility : Compound 14 features a flexible hexyl-pyridinylamine chain, which may enhance solubility or enable interactions with extended enzyme pockets, contrasting with rigid aromatic systems in other analogs.
  • Industrial Relevance : Compound is produced at 99% purity for industrial use, highlighting its stability and scalability compared to research-grade analogs .

Critical Insights :

  • This suggests that aliphatic side chains (e.g., hexyl-pyridinylamine) may enhance target engagement.
  • Synthetic Utility : Compounds like and are primarily used as intermediates, emphasizing the role of acetamides in constructing complex heterocycles or pharmaceuticals.

Biological Activity

Overview of N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide

This compound is a synthetic compound that belongs to a class of hydrazones, which are known for their diverse biological activities. Hydrazones have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

1. Anticancer Activity

Hydrazones, including derivatives similar to N-methanehydrazonoyl compounds, have demonstrated significant anticancer properties. Studies have shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival and death.

Case Study:
In a study involving hydrazone derivatives, it was found that certain compounds exhibited cytotoxic effects against breast cancer cells, leading to a reduction in cell viability and increased apoptosis markers .

2. Antimicrobial Activity

Many hydrazone compounds exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The efficacy of these compounds often correlates with their structural features, such as the presence of phenoxy groups.

Research Findings:
A series of studies have reported that hydrazones with phenyl and phenoxy substituents show enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that N-methanehydrazonoyl derivatives may also possess similar antimicrobial properties .

3. Anti-inflammatory Effects

Hydrazones have been investigated for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes.

Example:
Research has indicated that certain hydrazone derivatives can significantly reduce inflammation in animal models by downregulating inflammatory mediators .

Data Table: Biological Activities of Hydrazones

Activity TypeCompound TypeEffect ObservedReference
AnticancerHydrazone DerivativesInduced apoptosis in cancer cells
AntimicrobialPhenoxy-substituted HydrazonesEffective against Gram-positive bacteria
Anti-inflammatoryVarious HydrazonesReduced levels of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide and related acetamide derivatives?

  • Methodological Answer : Synthesis typically involves carbodiimide-mediated coupling (e.g., 1,1-carbonyldiimidazole) between substituted phenylacetic acids and amine derivatives. For example, similar compounds are synthesized via activation of carboxylic acids followed by nucleophilic acyl substitution (e.g., coupling with hexylamines or phenoxyanilines). Reaction optimization includes temperature control (reflux conditions), stoichiometric ratios, and purification via column chromatography using gradients of ethyl acetate/hexane .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm substitution patterns and hydrazonoyl group integration.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥95% purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions and solubility profiles for this compound?

  • Methodological Answer : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the hydrazonoyl group. Solubility screening in DMSO (≥61.3 µg/mL) is recommended for biological assays, followed by dilution in aqueous buffers (e.g., PBS) .

Advanced Research Questions

Q. How do intermolecular interactions in crystalline forms influence physicochemical properties?

  • Methodological Answer : X-ray crystallography reveals head-to-tail packing via hydrogen bonds (e.g., C–H⋯O interactions) and π-π stacking between aromatic rings. Torsional angles (e.g., nitro/phenoxy groups) are analyzed using software like Mercury to predict stability and polymorphism .

Q. What computational strategies are used to predict binding affinities or pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite with crystal structures (PDB) to simulate interactions with target proteins (e.g., cholinesterases).
  • ADMET Prediction : SwissADME or pkCSM for bioavailability, logP, and CYP450 metabolism using SMILES/InChI keys .

Q. How can researchers resolve contradictions in bioactivity data across different synthetic batches?

  • Methodological Answer :

  • Purity Reassessment : Validate via HPLC-MS to detect impurities (e.g., unreacted precursors).
  • Dose-Response Curves : Perform IC₅₀ assays in triplicate to rule out batch-specific variability.
  • Structural Confirmation : 2D NMR (COSY, HSQC) to verify absence of regioisomers .

Q. What structure-activity relationship (SAR) insights can be inferred from analogous compounds?

  • Methodological Answer : Substituent effects are evaluated by synthesizing derivatives with varied phenoxy/phenyl groups. For example, electron-withdrawing groups (e.g., –F) on the phenyl ring enhance target binding in cholinesterase inhibition assays, while bulky substituents reduce solubility .

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